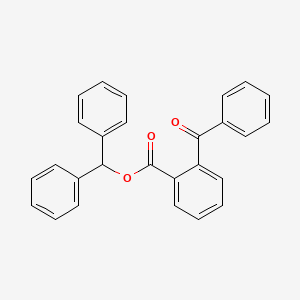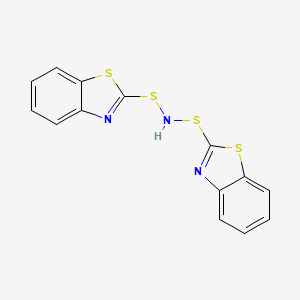
2,2'-(Azanediyldisulfanediyl)bis(1,3-benzothiazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a unique structure with two benzothiazole rings connected by a disulfide bridge and an amine group, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by oxidation to form the disulfide bridge . Another method includes the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学研究应用
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) involves its interaction with various molecular targets and pathways. The disulfide bridge can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole rings can interact with proteins and enzymes, modulating their activity and function .
相似化合物的比较
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2,2’-Disulfanediyldianiline: Another compound with a disulfide bridge and aromatic rings.
Uniqueness
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) is unique due to its combination of a disulfide bridge and benzothiazole rings, which confer distinct chemical and biological properties. This structure allows for versatile applications in various fields, setting it apart from other similar compounds .
属性
CAS 编号 |
24345-91-3 |
|---|---|
分子式 |
C14H9N3S4 |
分子量 |
347.5 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanylamino)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3S4/c1-3-7-11-9(5-1)15-13(18-11)20-17-21-14-16-10-6-2-4-8-12(10)19-14/h1-8,17H |
InChI 键 |
TUGNJQQBAQIYGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SNSC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
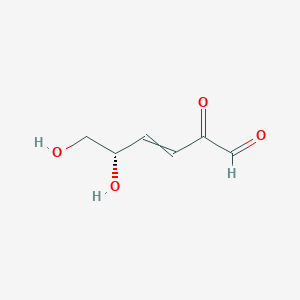
![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)
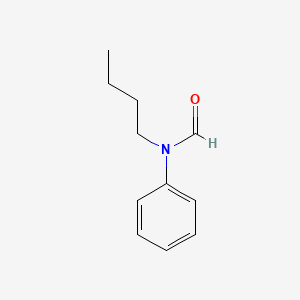

![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
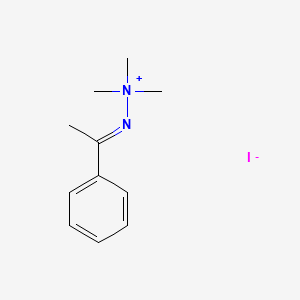
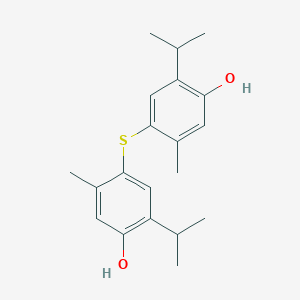
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
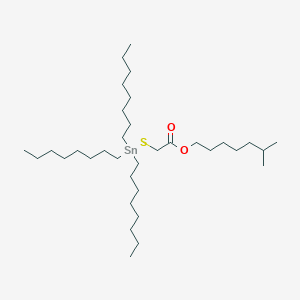
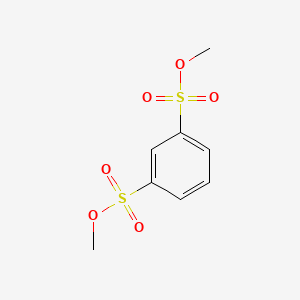
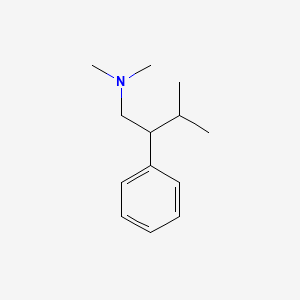
phosphanium bromide](/img/structure/B14692895.png)
